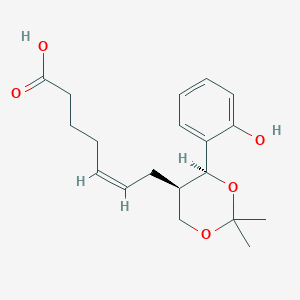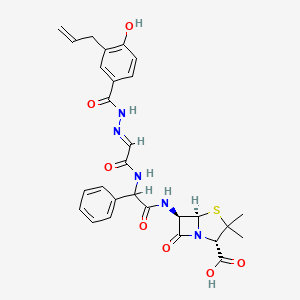
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-6-((((((4-hydroxy-3-(2-propenyl)benzoyl)hydrazono)acetyl)amino)phenylacetyl)amino)-7-oxo-, (2S-(2-alpha,5-alpha,6-beta(S*)))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-6-((((((4-hydroxy-3-(2-propenyl)benzoyl)hydrazono)acetyl)amino)phenylacetyl)amino)-7-oxo-, (2S-(2-alpha,5-alpha,6-beta(S*))) is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural features and potential biological activities.
Preparation Methods
The synthesis of this compound involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The synthetic routes typically involve:
Formation of the bicyclic core: This step often involves cyclization reactions under specific conditions.
Functionalization: Introduction of various functional groups through reactions such as acylation, amidation, and hydrazonation.
Industrial production: Large-scale production may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Major products: The reactions typically yield derivatives with modified functional groups, enhancing the compound’s properties.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Compared to other similar compounds, this compound stands out due to its unique structural features and versatile reactivity. Similar compounds include:
Penicillins: Known for their antibiotic properties.
Cephalosporins: Another class of antibiotics with a similar bicyclic core.
Carbapenems: Broad-spectrum antibiotics with structural similarities.
This compound’s unique combination of functional groups and structural complexity makes it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
143667-51-0 |
|---|---|
Molecular Formula |
C28H29N5O7S |
Molecular Weight |
579.6 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[2-[[(2E)-2-[(4-hydroxy-3-prop-2-enylbenzoyl)hydrazinylidene]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C28H29N5O7S/c1-4-8-16-13-17(11-12-18(16)34)23(36)32-29-14-19(35)30-20(15-9-6-5-7-10-15)24(37)31-21-25(38)33-22(27(39)40)28(2,3)41-26(21)33/h4-7,9-14,20-22,26,34H,1,8H2,2-3H3,(H,30,35)(H,31,37)(H,32,36)(H,39,40)/b29-14+/t20?,21-,22+,26-/m1/s1 |
InChI Key |
ZHXCMYBPMIJECL-ZKRHRMEXSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)/C=N/NC(=O)C4=CC(=C(C=C4)O)CC=C)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C=NNC(=O)C4=CC(=C(C=C4)O)CC=C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


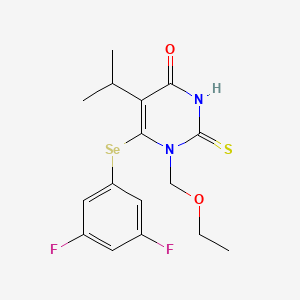
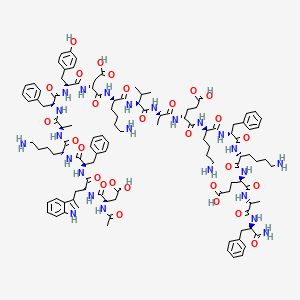
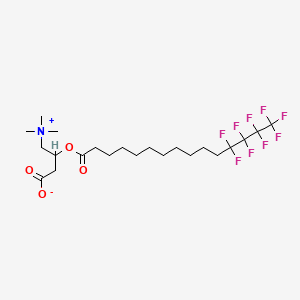
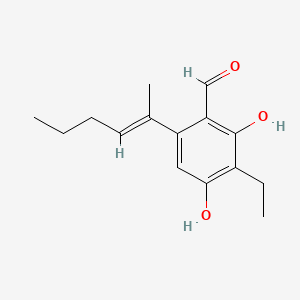

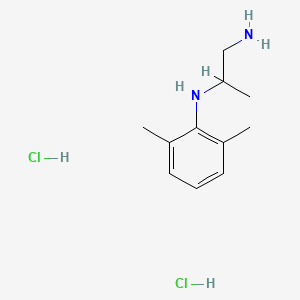
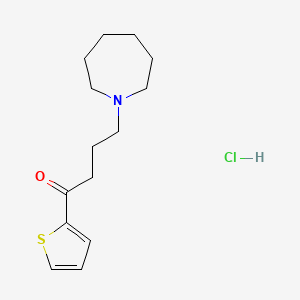

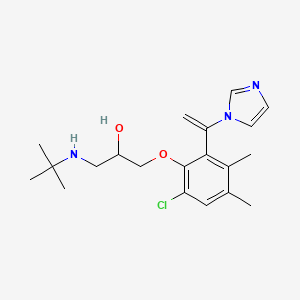

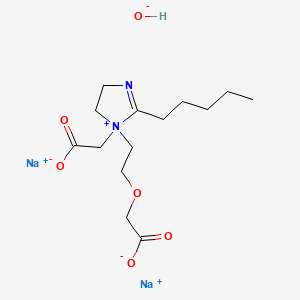

![(6aR,10aR)-3-hept-1-ynyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12766045.png)
